molecular formula C19H18N4O B4739809 1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

Cat. No.: B4739809
M. Wt: 318.4 g/mol
InChI Key: NAWNGSCCEWXINJ-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is a complex organic compound featuring a benzimidazole ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and β-keto esters or β-diketones.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and suitable solvents

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters, ethers

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include anticancer, antiviral, and anti-inflammatory activities.

  • Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(1H-benzimidazol-2-yl)-3-ethyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

  • 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-phenylpropyl)-1H-pyrazol-5-ol

  • 1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-4-ol

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the phenylethyl group and the methyl group on the pyrazole ring. These structural elements can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4-(2-phenylethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-13-15(12-11-14-7-3-2-4-8-14)18(24)23(22-13)19-20-16-9-5-6-10-17(16)21-19/h2-10,22H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWNGSCCEWXINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 4
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

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